2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}acetamide
Description
This compound belongs to the pyrimidoindole-acetamide class, characterized by a fused pyrimido[5,4-b]indole core linked to an acetamide side chain. The structure includes:
- Pyrimido[5,4-b]indole core: A tricyclic system with a pyrimidine ring fused to an indole moiety at positions 5 and 4, respectively.
- Acetamide side chain: A thioether or sulfanyl group connects the core to a substituted benzylamine group. In this case, the substituent is a 4-(propan-2-yl)phenyl group, enhancing lipophilicity and steric bulk .
Potential Applications: Pyrimidoindole derivatives are explored for kinase inhibition (e.g., ROCK, EGFR) and ion channel modulation (e.g., Cav stabilizers) , suggesting therapeutic relevance in oncology or neurology.
Properties
IUPAC Name |
2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)16-9-7-15(8-10-16)11-23-19(27)12-26-13-24-20-17-5-3-4-6-18(17)25-21(20)22(26)28/h3-10,13-14,25H,11-12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBHFQKXPYWDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}acetamide typically involves multi-step organic reactions. One common method involves the condensation of a suitable indole derivative with a pyrimidine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The intermediate product is then subjected to further reactions, including acylation and cyclization, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.
Scientific Research Applications
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Key Observations:
Structural Variations :
- Core Modifications : Methyl or methoxy groups at position 3 of the pyrimidoindole core (e.g., ) alter electronic properties and binding affinity.
- Side Chain Diversity : Substituents like trifluoromethoxy (), ethylphenyl (), or propan-2-yl (target compound) influence lipophilicity and steric interactions, critical for membrane permeability and target engagement.
Biological Implications :
- The 4-(propan-2-yl)phenyl group in the target compound and suvecaltamide () suggests a shared interest in Cav channel modulation, though the pyrimidoindole core may confer distinct selectivity compared to suvecaltamide’s pyridine scaffold.
- Trifluoromethoxy () and 3-methoxyphenyl () groups are associated with enhanced metabolic stability and target binding, respectively.
Synthetic Trends :
- Most analogs are synthesized via coupling of heterocyclic acetic acids (e.g., pyrimidoindole-thioacetic acid) with substituted amines, using reagents like EDCl or HOBt ().
Biological Activity
The compound 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}acetamide is an intricate organic molecule belonging to the class of pyrimidoindoles. Its unique structural features suggest a promising potential for various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 366.42 g/mol. The structure includes a pyrimido-indole core fused with an acetamide group, which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cellular processes.
- Receptor Modulation : It could interact with various receptors, influencing cell signaling pathways.
- Antioxidant Activity : Potential scavenging of free radicals may provide protective effects against oxidative stress.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MV4-11 (acute biphenotypic leukemia) | 0.3 | Inhibition of MEK1/2 kinases |
| 2 | MOLM13 (acute monocytic leukemia) | 1.2 | Downregulation of phospho-ERK1/2 |
| 3 | MCF7 (breast cancer) | 0.46 | CDK2 inhibition |
These studies suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Activity
The compound has shown potential in anti-inflammatory contexts by inhibiting pro-inflammatory cytokines and mediators. Its mechanism likely involves modulation of NF-kB signaling pathways and reduction of reactive oxygen species (ROS), contributing to its therapeutic effects against inflammatory diseases .
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties against various bacterial strains. Although further studies are needed to confirm these effects, initial results indicate potential efficacy against pathogens .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrimidoindole derivatives, highlighting their therapeutic potential:
- Anticancer Studies : Research has demonstrated that similar compounds can significantly reduce tumor growth in animal models by targeting specific kinases involved in cell proliferation .
- Inflammation Models : In vitro studies have shown that these compounds can effectively reduce levels of inflammatory markers in cell cultures exposed to inflammatory stimuli .
- Antimicrobial Testing : Various derivatives have been tested against common bacterial strains such as E. coli and S. aureus, showing promising results in terms of minimum inhibitory concentrations (MICs) .
Q & A
Q. Table 1: Structural-Activity Relationships in Analogous Compounds
| Substituent Position | Functional Group | Observed Bioactivity | Reference |
|---|---|---|---|
| Pyrimidoindole C3 | Acetamide | Enhanced binding to kinase targets | |
| Benzyl ring (para) | Isopropyl | Improved pharmacokinetic properties |
Basic: What synthetic routes are used for this compound, and what critical reaction conditions are required?
Answer:
Synthesis typically involves:
Core formation : Cyclization of indole derivatives with pyrimidine precursors under acidic/basic conditions (e.g., HCl/EtOH at 80°C) .
Acetamide introduction : Nucleophilic substitution or coupling reactions (e.g., EDCI/HOBt-mediated amidation) .
Substituent modification : Alkylation of the benzyl group using isopropyl halides under inert atmospheres .
Q. Key conditions :
- Strict temperature control (±2°C) to avoid side reactions .
- Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) or HPLC (C18 column) .
Advanced: How can researchers optimize synthetic yield while minimizing byproducts?
Answer:
Methodological strategies :
- Catalyst screening : Use Pd/C or Ni catalysts for selective reductions, reducing nitro intermediates to amines with >90% yield .
- Solvent optimization : Replace DMF with DMSO to reduce decomposition during cyclization .
- In-line monitoring : Employ real-time HPLC-MS to track intermediate formation and adjust stoichiometry .
Q. Table 2: Yield Optimization in Analogous Syntheses
| Step | Catalyst | Solvent | Yield Improvement |
|---|---|---|---|
| Cyclization | H₂SO₄ | EtOH | 68% → 82% |
| Alkylation | K₂CO₃ | DMF | 55% → 73% |
Advanced: What analytical techniques are critical for confirming structural integrity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., isopropyl group δ ~1.2 ppm) .
- High-resolution MS : Confirm molecular weight (e.g., [M+H]⁺ = 433.18 Da) .
- X-ray crystallography : Resolve ambiguous stereochemistry in the pyrimidoindole core .
Advanced: How do substitution patterns on the pyrimidoindole core affect bioactivity?
Answer:
Modifications at C2 (sulfanyl groups) or C8 (methoxy groups) alter target specificity:
- C2-SH analogs : Show 3× higher antimicrobial activity but reduced solubility .
- C8-OCH₃ derivatives : Exhibit improved kinase inhibition due to steric effects .
Q. Table 3: Substitution Effects in Pyrimidoindoles
| Position | Modification | Bioactivity Change | Reference |
|---|---|---|---|
| C2 | Sulfanyl → Acetamide | Reduced cytotoxicity | |
| C7/C8 | Dimethoxy | Enhanced DNA intercalation |
Advanced: How to resolve contradictions between in vitro and in vivo activity data?
Answer:
- Metabolic stability assays : Test hepatic microsome stability to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
- Prodrug design : Mask polar groups (e.g., esterify acetamide) to improve bioavailability .
Case Study : A C3-fluoro analog showed IC₅₀ = 0.2 μM in vitro but no efficacy in mice. Analysis revealed poor blood-brain barrier penetration, addressed via PEGylation .
Advanced: What computational methods predict binding affinity with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Predict interactions with kinase ATP-binding pockets (e.g., EGFR, IC₅₀ correlation R² = 0.89) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Use Hammett constants (σ) of substituents to forecast activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
